molecular formula C14H18N4O2S B12011789 Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate CAS No. 573972-00-6

Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate

Cat. No.: B12011789
CAS No.: 573972-00-6
M. Wt: 306.39 g/mol
InChI Key: ISRTUDDHBRIGNP-UHFFFAOYSA-N
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Description

Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioester Formation: The triazole derivative is then reacted with a suitable thiol compound to introduce the thio group.

    Esterification: The final step involves esterification with isopropyl alcohol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring or the thioester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal agent with a similar structure.

    Voriconazole: A triazole derivative used to treat fungal infections.

Properties

CAS No.

573972-00-6

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

propan-2-yl 2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C14H18N4O2S/c1-9(2)20-12(19)8-21-14-17-16-13(18(14)15)11-6-4-10(3)5-7-11/h4-7,9H,8,15H2,1-3H3

InChI Key

ISRTUDDHBRIGNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)OC(C)C

Origin of Product

United States

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